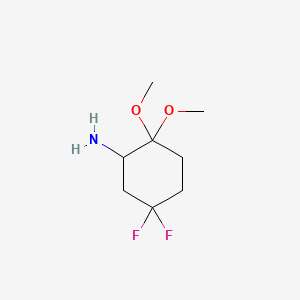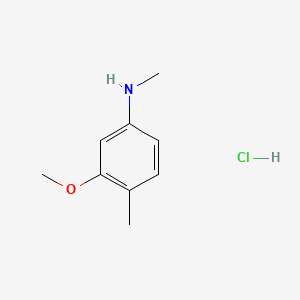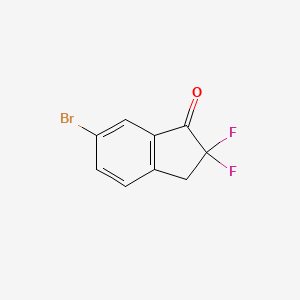
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a cyclopentylmethoxy group attached to an ethyl chain, which is further connected to a pyrazol-3-amine moiety
準備方法
The synthesis of 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps:
Formation of the Cyclopentylmethoxy Group: This can be achieved through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base to form cyclopentylmethanesulfonate, followed by substitution with sodium methoxide.
Attachment to the Ethyl Chain: The cyclopentylmethoxy group is then reacted with ethyl bromide under basic conditions to form 2-(cyclopentylmethoxy)ethyl bromide.
Formation of the Pyrazol-3-amine Moiety: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring, followed by amination to introduce the amine group at the 3-position.
Final Coupling: The 2-(cyclopentylmethoxy)ethyl bromide is then coupled with the pyrazol-3-amine under nucleophilic substitution conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反応の分析
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different functional groups.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form larger ring systems.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Dienes or dienophiles under thermal or catalytic conditions.
Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding, providing insights into biological processes.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: The compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism by which 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
類似化合物との比較
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine can be compared with other compounds that have similar structural features:
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazole: Lacks the amine group, which may affect its reactivity and binding properties.
1-(2-(Cyclopentylmethoxy)ethyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring, which can influence its chemical behavior and biological activity.
1-(2-(Cyclopentylmethoxy)ethyl)-1h-triazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-[2-(cyclopentylmethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c12-11-5-6-14(13-11)7-8-15-9-10-3-1-2-4-10/h5-6,10H,1-4,7-9H2,(H2,12,13) |
InChIキー |
USQJKUWAWTXKNI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COCCN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)




![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)


![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)


![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
